
S1p receptor agonist 1
Overview
Description
Icanbelimod, also known by its chemical name 1-(2-fluoro-4-(5-(4-isobutylphenyl)-1,2,4-oxadiazol-3-yl)benzyl)azetidine-3-carboxylic acid hemihydrate, is a next-generation, highly potent modulator of the sphingosine-1-phosphate receptor 1 (S1PR1). This compound is primarily being developed for its immunomodulatory properties, particularly in the treatment of autoimmune diseases such as inflammatory bowel disease and multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of icanbelimod involves multiple steps, starting from commercially available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of icanbelimod follows similar synthetic routes but on a larger scale. The process is optimized for scalability, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Icanbelimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Autoimmune Diseases
S1P receptor agonist 1 has shown efficacy in treating multiple sclerosis (MS) by modulating lymphocyte trafficking. Fingolimod (FTY720), a well-known S1P receptor modulator, acts primarily through S1P receptor 1 to reduce the number of circulating lymphocytes, thereby limiting their migration into the central nervous system and reducing inflammatory damage .
Vascular Disorders
The role of S1P receptor 1 in maintaining vascular stability has led to investigations into its use in treating ocular diseases characterized by abnormal angiogenesis. For instance, ASP4058, an S1P receptor 1/5 selective agonist, demonstrated efficacy in reducing retinal microvascular hyperpermeability and proliferation induced by vascular endothelial growth factor, suggesting potential applications in diabetic retinopathy and age-related macular degeneration .
Fibrosis
Emerging evidence suggests that S1P receptor agonists may also play a role in modulating fibrotic responses. Studies have shown that while some S1P receptor agonists can induce extracellular matrix synthesis, they do not promote myofibroblast differentiation as TGF-β does. This indicates a potential therapeutic avenue for managing fibrotic diseases without the adverse effects typically associated with TGF-β signaling .
Case Studies
Mechanism of Action
Icanbelimod exerts its effects by modulating the sphingosine-1-phosphate receptor 1 (S1PR1). This receptor plays a crucial role in regulating the movement of T cells from lymph nodes into circulation. By binding to S1PR1, icanbelimod causes internalization of the receptor, trapping T cells within the lymph nodes and preventing them from migrating to sites of inflammation. This mechanism helps reduce inflammation and immune response in autoimmune diseases .
Comparison with Similar Compounds
Similar Compounds
Ponesimod: Another S1PR1 modulator with similar immunomodulatory properties.
Siponimod: A selective S1PR1 modulator used in the treatment of multiple sclerosis.
Ozanimod: An S1PR1 and S1PR5 modulator with applications in autoimmune diseases.
Uniqueness of Icanbelimod
Icanbelimod is unique due to its high potency and selectivity for S1PR1, with no significant activity for other receptor subtypes such as S1PR3. This selectivity reduces the risk of adverse effects associated with non-specific receptor modulation. Additionally, icanbelimod has shown promising results in clinical trials, demonstrating its potential as a highly effective immunomodulatory agent .
Biological Activity
Sphingosine 1-phosphate (S1P) receptor agonists, particularly S1P receptor agonist 1 (also known as compound 1), have garnered significant attention in the field of pharmacology due to their diverse biological activities and therapeutic potential in various diseases, including autoimmune disorders and cardiovascular conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on immune cell dynamics, and implications for clinical applications.
Overview of S1P Receptor Agonists
S1P is a bioactive lipid that functions primarily as an extracellular signaling molecule through its interaction with five known G-protein-coupled receptors (S1P1 to S1P5). Among these, this compound selectively activates S1P1, which plays a crucial role in lymphocyte egress from lymphoid tissues and modulating vascular permeability. The therapeutic applications of S1P receptor agonists include the treatment of multiple sclerosis, organ transplantation, and inflammatory diseases.
Lymphocyte Trafficking
This compound is known to trap lymphocytes in secondary lymphoid organs by activating S1P1 receptors. This mechanism is pivotal in controlling lymphocyte circulation and has been linked to the immunosuppressive effects observed in therapies using compounds like fingolimod (FTY720), which is phosphorylated to exert its effects on multiple S1P receptor subtypes .
- In vitro studies have demonstrated that activation of S1P1 leads to internalization of the receptor in lymphocytes, effectively reducing their numbers in peripheral blood while promoting retention in lymphoid tissues .
Endothelial Function
This compound also influences endothelial cells by reducing permeability and enhancing barrier function. Studies indicate that S1P signaling through S1P1 decreases the expression of adhesion molecules such as VCAM-1 and ICAM-1 on endothelial cells, which are critical for leukocyte adhesion and transmigration during inflammation .
- Case Study : In a mouse model of ischemia-reperfusion injury, treatment with an S1P receptor agonist resulted in decreased neutrophil recruitment and reduced endothelial barrier permeability, highlighting its protective role against vascular injury .
Comparative Biological Activity
The following table summarizes key findings related to the biological activity of this compound compared to other S1P receptor modulators:
Compound | Target Receptor | Biological Effect | Clinical Application |
---|---|---|---|
This compound | S1P1 | Traps lymphocytes; reduces endothelial permeability | Multiple sclerosis; organ transplantation |
Fingolimod (FTY720) | S1P1, S1P3-5 | Lymphopenia; bradycardia; vascular tone modulation | Multiple sclerosis |
BAF312 | Selective for S1P1 | Reduced cardiovascular side effects; effective in MS | Multiple sclerosis |
Research Findings
Recent studies have further elucidated the role of this compound in various biological contexts:
- Autoimmune Diseases : In collagen-induced arthritis models, selective activation of S1P receptors has shown efficacy comparable to traditional immunosuppressants, suggesting a promising role for these compounds in managing autoimmune conditions .
- Fibrosis : Unlike TGF-β, another pro-fibrotic mediator, S1PR agonists did not induce myofibroblast differentiation but did stimulate extracellular matrix synthesis. This indicates a nuanced role for S1PRs in fibrotic processes .
Q & A
Basic Research Questions
Q. What are the molecular characteristics of S1P receptor agonist 1, and how do they influence experimental design?
this compound (CAS: 1514888-56-2) has a molecular formula of C₂₃H₂₄FN₃O₃ and a molecular weight of 409.44. Its purity (>98%) and solubility in DMSO (6.8 mg/mL, requiring sonication and heating) are critical for preparing stock solutions in cellular assays . Researchers must account for its stability: powdered forms should be stored at -20°C (3-year shelf life), while solvent-dissolved aliquots degrade within one month at -20°C .
Q. How should researchers validate the specificity of this compound for S1P1 in vitro?
Use competitive binding assays with radiolabeled S1P (e.g., [³⁵S]-GTPγS binding) to measure agonist potency (EC₅₀) and receptor selectivity. For example, this compound exhibits an EC₅₀ of 9.83 nM for S1P1 internalization, with minimal cross-reactivity to S1P3 or S1P5, as shown in GTPγS binding studies . Pair this with siRNA-mediated receptor knockdown or knockout cell lines to confirm target specificity .
Q. What are the optimal in vivo dosing protocols for this compound in autoimmune disease models?
In rodent models (e.g., collagen-induced arthritis or experimental autoimmune encephalomyelitis), oral administration of 1–10 mg/kg/day effectively reduces lymphocyte egress and disease progression. Dose-dependent effects are critical: higher doses (>10 mg/kg) may induce off-target effects, while suboptimal doses fail to sustain receptor internalization . Monitor lymphocyte counts in peripheral blood to verify pharmacodynamic activity .
Advanced Research Questions
Q. How do contradictory findings on this compound’s cardioprotective effects arise between in vitro and in vivo models?
In isolated cardiomyocytes, this compound activates Akt via S1P1 (EC₅₀ ~10 nM), reducing apoptosis post-ischemia . However, in Langendorff-perfused hearts, selective S1P1 agonism (e.g., SEW2871) increases left ventricular end-diastolic pressure (LVEDP), while pan-agonists like FTY720 improve functional recovery. This discrepancy may stem from differences in receptor desensitization kinetics or crosstalk with S1P3 in intact tissues .
Q. What structural modifications enhance S1P1 selectivity while minimizing S1P3-related adverse effects?
Replace the lipophilic tail of non-selective agonists (e.g., FTY720-P) with benzothiazole or benzofuran moieties to exploit steric hindrance in S1P3’s Phe263 residue. Mutagenesis studies show that S1P1’s Leu276 is critical for binding selective agonists like compound B (40-fold higher affinity for wild-type vs. Leu276Phe mutants) . Computational modeling (e.g., homology-based docking using PDB ID: 3V2Y) further guides rational design .
Q. How can researchers reconcile conflicting data on this compound’s role in neuroinflammation?
While S1P1 agonism reduces peripheral lymphocyte infiltration into the CNS (e.g., in EAE models), central S1P1 activation may exacerbate synaptic defects via S1P5 crosstalk. Use intracerebroventricular (icv) delivery of this compound in conditional S1P1-knockout mice to isolate CNS-specific effects. Combine this with RNA-seq of striatal neurons to map BDNF/Akt/ERK signaling .
Q. What methodological approaches resolve off-target effects in high-throughput screening (HTS) for S1P1 agonists?
Counter-screen HTS hits (e.g., isoxazole carboxamides) against S1P2/4/5 using calcium flux assays. For allosteric agonists (e.g., N,N-dicyclohexyl-5-cyclopropylisoxazole-3-carboxamide), validate binding via Förster resonance energy transfer (FRET) to confirm non-competitive inhibition of S1P binding . Prioritize compounds with >100-fold selectivity over S1P3 to avoid bradycardia .
Q. Data Contradiction Analysis
Q. Why do some studies report this compound as a functional antagonist despite its agonist classification?
Prolonged S1P1 activation induces receptor internalization and lysosomal degradation, effectively reducing surface receptor availability. For example, FTY720-P acts as a "super-agonist," causing sustained internalization that mimics antagonism in chronic inflammation models . Distinguish acute vs. chronic dosing in experimental protocols to clarify this duality.
Q. How do species-specific differences impact translational studies of this compound?
Human S1P1 has a 10-fold higher affinity for FTY720-P than rodent receptors, complicating dose extrapolation. Use humanized S1P1 transgenic mice or primary human cardiomyocytes in ischemia-reperfusion studies to improve clinical relevance . Additionally, monitor species-specific metabolites (e.g., phosphorylated vs. non-phosphorylated forms) via LC-MS .
Q. Methodological Best Practices
Q. What in vitro assays best predict in vivo efficacy of this compound?
- Primary: [³⁵S]-GTPγS binding (EC₅₀ determination) .
- Secondary: Transwell migration assays with human T-cells (IC₅₀ for lymphocyte sequestration) .
- Tertiary: Phospho-Akt/ERK Western blotting in primary cardiomyocytes .
Correlate these with in vivo pharmacokinetics (Cₘₐₓ, AUC) and lymphocyte counts in peripheral blood .
Properties
IUPAC Name |
1-[[2-fluoro-4-[5-[4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O3/c1-14(2)9-15-3-5-16(6-4-15)22-25-21(26-30-22)17-7-8-18(20(24)10-17)11-27-12-19(13-27)23(28)29/h3-8,10,14,19H,9,11-13H2,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIFMTGYWXNIRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=C(C=C3)CN4CC(C4)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1514888-56-2 | |
Record name | Icanbelimod | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1514888562 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Icanbelimod | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J055N05PGQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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